molecular formula C13H14ClNO2 B5542263 4-[3-(2-chlorophenyl)acryloyl]morpholine

4-[3-(2-chlorophenyl)acryloyl]morpholine

Cat. No. B5542263
M. Wt: 251.71 g/mol
InChI Key: XCUVLAVZCMBOFW-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[3-(2-chlorophenyl)acryloyl]morpholine often involves the reaction of acryloyl chloride with different dienes or morpholine derivatives. For instance, acryloyl chloride's reaction with 1,4-dimorpholinocyclohexa-1,3-diene yields derivatives such as 7-morpholino-indan-1-one. These syntheses showcase the versatile reactivity of acryloyl chloride with various nucleophiles, leading to a range of morpholine-containing compounds (Hickmott et al., 1972).

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives, including those similar to 4-[3-(2-chlorophenyl)acryloyl]morpholine, is crucial for understanding their chemical behavior. Studies have employed techniques like X-ray diffraction to elucidate the crystal structures of such compounds, revealing intricate details about their molecular conformations and intermolecular interactions (Amirnasr et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to a variety of interesting compounds. For example, the recyclization of morpholinium derivatives can result in compounds like 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, demonstrating the chemical versatility of morpholine-based structures (Rodinovskaya et al., 2002).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as melting points, solubility, and crystalline structure, are pivotal for their practical applications. Investigations into compounds like 4-[3-(2-chlorophenyl)acryloyl]morpholine often involve spectroscopic methods to deduce their physical characteristics and behavior in different environments (Arjunan et al., 2011).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including reactivity, stability, and interaction with various reagents, are essential for their application in synthesis and industry. Studies often focus on the reactivity of these compounds in different chemical reactions, providing insights into their potential uses and limitations (Epton et al., 1976).

Scientific Research Applications

Agricultural Applications

Dimethomorph is developed as an agricultural fungicide for use on potatoes and vines. It comprises a mixture of geometric isomers and shows promise in protecting crops against fungal diseases (Veenstra & Owen, 1992).

Polymer and Materials Science

  • Photoinitiators for UV-Curable Coatings : Compounds with morpholine moieties have been explored as components of copolymeric systems acting as photoinitiators. These systems are applied in ultraviolet-curable pigmented coatings, showing synergistic effects and specific structural and photochemical requirements for efficient curing (Angiolini et al., 1997).

  • Chemical Synthesis and Characterization : The enamine chemistry of acryloyl, crotonoyl, and methacryloyl chlorides with morpholine demonstrates the synthesis of complex organic structures, contributing to the development of new materials and chemical understanding (Hargreaves, Hickmott, & Hopkins, 1968).

  • Biosorbents for Wastewater Treatment : Lignocellulosic substrates, when utilized as adsorbents, demonstrate efficacy in removing pesticides, including dimethomorph, from wastewater. This application suggests a cost-effective method for water purification and highlights the environmental impact of agricultural chemicals (Boudesocque et al., 2008).

  • Crystal Structure Analysis : Detailed crystal structure analysis of dimethomorph has been conducted, offering insights into molecular interactions and stability, which are crucial for understanding the physical properties of the fungicide (Kang et al., 2015).

  • Water-Soluble Photoinitiators : The synthesis of novel, water-soluble photoinitiators based on morpholine derivatives for environmentally friendly and water-soluble resist systems demonstrates an application in the field of photopolymerization, contributing to the development of advanced materials (Kojima et al., 1998).

Mechanism of Action

The biochemical mode of action of dimethomorph is still controversial . It is known to protect plants from downy mildew in agriculture and viticulture by inhibiting cell wall formation of fungi .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-6H,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUVLAVZCMBOFW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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